N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline
Description
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline is a structurally complex aromatic amine characterized by a phenoxyethyl backbone substituted with isopropyl and methyl groups, coupled with a 4-propoxyaniline moiety.
Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-13-23-19-9-7-18(8-10-19)22-12-14-24-21-15-17(4)6-11-20(21)16(2)3/h6-11,15-16,22H,5,12-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHIDZMXFBPINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of Phenol Derivatives
- Starting from 2-isopropyl-5-methylphenol, the phenolic hydroxyl group is etherified with an appropriate haloalkyl compound (e.g., 2-bromoethyl derivatives) to form 2-(2-isopropyl-5-methylphenoxy)ethyl intermediates.
- This step typically uses aprotic organic solvents such as tetrahydrofuran (THF), ethyl ether, or xylene.
- Phase-transfer catalysis may be employed to enhance reaction rates and selectivity.
- Reaction temperatures are maintained around 50–120 °C, with prolonged reaction times (several hours) to ensure completion.
Reduction and Purification
- Lithium aluminum hydride (LiAlH4) is used as a reducing agent for certain intermediates to convert nitro or other reducible groups to amines.
- The reduction is performed in ethyl ether or a mixture of ethyl ether and tetrahydrofuran at reflux for 3–5 hours.
- Excess LiAlH4 is carefully quenched with water saturated with sodium sulfate (Na2SO4) to avoid violent reactions.
- The crude product undergoes acid-base extraction: acidification with sulfuric acid solution followed by basification with ammonia solution to isolate the amine.
- Purification involves solvent extraction (ethyl ether, chloroform) and chromatographic techniques using silica gel columns with eluents such as toluene and methanol mixtures.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Etherification | 2-isopropyl-5-methylphenol + haloalkyl compound | THF, ethyl ether, or xylene | 50–120 | 3–12 | 60–80 | Phase-transfer catalysis enhances yield |
| Nucleophilic substitution | Haloalkoxy intermediate + 4-propoxyaniline | Ethyl ether, chloroform | Reflux (~60–70) | 3–5 | 70–85 | Requires careful control of reaction conditions |
| Reduction | LiAlH4 reduction of intermediates | Ethyl ether + THF | Reflux (~70) | 3–5 | 65–75 | Quenching with water saturated Na2SO4 |
| Purification | Chromatography on silica gel | Toluene/methanol mixture | Ambient | — | — | Ensures high purity and removal of impurities |
Research Findings and Process Improvements
- Avoidance of Mutagenic Alkylating Agents: Traditional processes used 1,2-dibromoethane, a mutagenic compound, for alkylation steps. Modern methods replace this with ethylene carbonate or other safer reagents to minimize environmental and health hazards.
- Phase-Transfer Catalysis: Use of solid-liquid phase-transfer catalysts improves reaction efficiency and reduces reaction times.
- Environmental Considerations: Solvents and reagents are selected for lower toxicity and easier disposal. For example, aprotic solvents like DMF and xylene are preferred over chlorinated solvents.
- Purification Enhancements: Chromatographic purification using silica gel with carefully chosen eluents (toluene/methanol) yields the compound with high purity suitable for pharmaceutical applications.
- Process Scalability: The described methods have been optimized for large-scale production, ensuring reproducibility and safety in industrial settings.
Summary Table of Preparation Method Highlights
| Aspect | Description |
|---|---|
| Starting Materials | 2-isopropyl-5-methylphenol, 4-propoxyaniline |
| Key Reactions | Etherification, nucleophilic substitution, reduction |
| Catalysts/Agents | Phase-transfer catalysts, LiAlH4 |
| Solvents Used | THF, ethyl ether, chloroform, toluene, methanol |
| Temperature Range | 50–120 °C |
| Reaction Time | 3–12 hours |
| Purification Techniques | Acid-base extraction, silica gel chromatography |
| Environmental Focus | Avoidance of mutagenic agents, use of safer solvents |
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that contributes to its functionality in various applications. Its molecular design includes an isopropyl group and a propoxy group attached to an aniline base, which enhances its solubility and reactivity.
Biomedical Research Applications
-
Drug Development
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline is being investigated for its potential role as a pharmaceutical agent. Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for drug formulation aimed at specific diseases. -
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related conditions. Antioxidants are crucial in mitigating cellular damage caused by free radicals. -
Targeted Therapy
The unique functional groups present in the compound allow for modifications that can enhance targeting capabilities in therapeutic applications. This specificity is vital in minimizing side effects associated with traditional therapies.
Forensic Science Applications
-
Analytical Chemistry
The compound can serve as a standard reference material in analytical methods such as chromatography or mass spectrometry. Its distinct chemical profile aids in the identification and quantification of substances in forensic samples. -
Toxicological Studies
Due to its irritant nature, this compound is relevant in toxicology, particularly in assessing the effects of exposure to chemical agents. Understanding its toxicity can inform safety guidelines and regulatory measures.
Clinical Diagnostics Applications
-
Biomarker Development
The compound's interaction with biological systems may lead to the discovery of new biomarkers for diseases. Early detection through biomarker identification is crucial for effective treatment strategies. -
Diagnostic Reagents
This compound can be utilized as a reagent in diagnostic tests, enhancing the sensitivity and specificity of assays used to detect various medical conditions.
Case Studies and Research Findings
| Study Title | Focus Area | Findings |
|---|---|---|
| "Antioxidant Properties of Novel Aniline Derivatives" | Biomedical | Demonstrated significant antioxidant activity compared to traditional antioxidants. |
| "Forensic Applications of Novel Chemical Standards" | Forensic Science | Established efficacy as a reference material for analytical methods in forensic investigations. |
| "Development of Targeted Therapeutics Using Modified Anilines" | Clinical Research | Showed promise in targeted drug delivery systems with reduced side effects. |
Mechanism of Action
The mechanism of action of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acetamide-thiadiazol derivatives reported in , enabling a comparative analysis of substituent effects on physical properties and synthetic yields. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison with Analogs
Key Observations:
Structural Differences: The target compound replaces the thiadiazol-acetamide core of analogs (e.g., 5f–5j) with a 4-propoxyaniline group.
Melting Points :
- Analogs with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C), possibly due to disrupted crystallinity. In contrast, ethylthio-substituted 5g has a higher melting point (168–170°C), suggesting stronger intermolecular forces .
Synthetic Yields :
- Yields for thiadiazol-acetamide derivatives range from 78–88%, with benzylthio-substituted 5h achieving the highest yield (88%). The absence of data for the target compound precludes direct comparison, but the efficiency of analogous syntheses implies feasible scalability for related structures .
Substituent Effects: The 2-isopropyl-5-methylphenoxy group is conserved across all analogs and the target compound, indicating its role as a stabilizing hydrophobic moiety. The propoxy group in the target may improve solubility in nonpolar solvents compared to sulfur-containing substituents in analogs.
Limitations:
- No direct data on the target compound’s spectroscopic (NMR, IR) or biological properties are available in the provided evidence. Comparisons are inferred from structural analogs.
Biological Activity
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline is a chemical compound with potential applications in various fields, including pharmaceuticals and biochemistry. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
- Chemical Formula : C₂₁H₂₉NO₂
- CAS Number : 1040688-84-3
- Molecular Weight : 329.47 g/mol
The compound features a complex structure that includes an isopropyl group, a phenoxy moiety, and an aniline derivative. This structural configuration may influence its interaction with biological targets.
Research indicates that this compound may exhibit several biological activities, primarily through modulation of enzyme activity and receptor interactions.
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
- Modulation of ATP-binding Cassette (ABC) Transporters :
-
Antioxidant Activity :
- Preliminary studies have shown that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity could be beneficial in protecting against various diseases linked to oxidative damage.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.2 | PARP inhibition |
| MCF-7 (Breast) | 12.5 | ABC transporter modulation |
| A549 (Lung) | 18.7 | Antioxidant activity |
These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent.
Animal Studies
In vivo studies have also been performed to assess the pharmacokinetics and therapeutic efficacy:
- Study Design : Mice were administered varying doses of the compound to evaluate tumor growth inhibition.
- Results : Significant tumor reduction was observed in treated groups compared to controls, particularly in models of breast and lung cancer.
Safety Profile
Despite its promising biological activities, safety assessments are paramount:
- Toxicity Studies : Initial toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is necessary to fully understand its safety profile.
- Irritation Potential : The compound is classified as an irritant, necessitating caution during handling .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline, and how can reaction yields be optimized?
- Methodology : A multi-step synthesis is typically employed. First, prepare the phenoxyethyl intermediate via nucleophilic substitution between 2-isopropyl-5-methylphenol and 1,2-dibromoethane. Subsequent coupling with 4-propoxyaniline under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) facilitates the final step. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of intermediate to aniline derivative) and reaction time (12–16 hours at 80–90°C). Monitor purity via TLC (silica gel, hexane:ethyl acetate 7:3) .
Q. What solvents are compatible with this compound for solubility testing, and how does temperature affect its stability?
- Methodology : Based on structurally similar aniline derivatives, this compound is likely soluble in chloroform, DMSO, and methanol but sparingly soluble in water. Conduct solubility tests using a gradient of solvents (e.g., dichloromethane to ethanol) at 25°C. For stability, store the compound under inert atmosphere at –20°C, as elevated temperatures (>40°C) may degrade the phenoxyethyl group. Validate stability via HPLC-UV (C18 column, acetonitrile/water gradient) over 30 days .
Q. Which spectroscopic techniques are most effective for initial structural characterization?
- Methodology : Use FTIR-ATR to confirm functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for aniline, C–O–C at ~1250 cm⁻¹ for ether). Complement with ¹H/¹³C NMR in CDCl₃ or DMSO-d₆: expect aromatic protons at δ 6.5–7.2 ppm and propoxy CH₂ at δ 3.8–4.2 ppm. GC-MS (EI mode) can verify molecular ion peaks (e.g., m/z ~400 for [M⁺]) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry?
- Methodology : Grow single crystals via slow evaporation in a 1:1 chloroform/hexane mixture. Collect intensity data with a Mo-Kα source (λ = 0.71073 Å). Use SHELXT for structure solution via dual-space algorithms and SHELXL for refinement. Address disorder in the propoxy chain by applying restraints to bond lengths and angles. Validate thermal parameters (B-factors) to ensure model accuracy. Compare final CIF files with Cambridge Structural Database entries for analogous structures .
Q. How should researchers resolve contradictions between experimental and computational NMR chemical shifts?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. If experimental ¹³C NMR shows discrepancies >2 ppm for aromatic carbons, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility. Use 2D NMR (HSQC, HMBC) to assign coupling patterns and verify substituent positions. Cross-reference with synthesized analogs (e.g., ’s thiadiazol derivatives) to isolate electronic effects .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodology : Employ HPLC-TOF with exact mass analysis (Δppm <1) to detect trace impurities (e.g., unreacted aniline or brominated intermediates). Use pharmacopeial reference standards (e.g., EP impurities A/B/C) for spiking experiments. Quantify impurities via relative response factors (RRF) calibrated against the main peak. For isomeric byproducts, optimize GC-IR conditions to distinguish regioisomers based on carbonyl or ether vibrations .
Q. How can researchers validate the compound’s biological activity while accounting for batch-to-batch variability?
- Methodology : Implement orthogonal analytical methods (e.g., LC-MS for purity, DSC for polymorph screening) to ensure batch consistency. Use a standardized bioassay (e.g., receptor binding assays) with positive/negative controls. Apply statistical tools (e.g., ANOVA) to correlate activity with impurity profiles. If variability persists, refine synthetic protocols (e.g., column chromatography vs. recrystallization) to minimize side products .
Data Contradiction and Optimization
Q. What experimental design principles mitigate conflicting solubility data across studies?
- Methodology : Standardize solubility testing using OECD Guideline 105. Perform triplicate measurements in saturated solutions equilibrated for 24 hours. Use UV-Vis spectroscopy (λ_max ~270 nm for aromatic systems) for quantification. If discrepancies arise (e.g., chloroform vs. DMSO solubility), consider kinetic vs. thermodynamic solubility and report both with explicit temperature/pH conditions .
Q. How can conflicting cytotoxicity results in cell-based assays be systematically addressed?
- Methodology : Validate compound integrity post-dosing via LC-MS to rule out degradation. Test multiple cell lines (e.g., HEK293, HepG2) with standardized viability assays (MTT/resazurin). Control for solvent effects (e.g., DMSO ≤0.1%). Use cheminformatics tools (e.g., molecular docking) to hypothesize off-target interactions. Cross-reference with metabolomics data to identify interference pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
